molecular formula C9H9NO3 B14344526 1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy- CAS No. 103831-05-6

1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-

Cat. No.: B14344526
CAS No.: 103831-05-6
M. Wt: 179.17 g/mol
InChI Key: YNUAMZGWMNQOKQ-UHFFFAOYSA-N
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Description

1-Azaspiro[35]nona-5,8-diene-2,7-dione, 1-methoxy- is a spiro compound characterized by a unique bicyclic structure

Preparation Methods

The synthesis of 1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy- typically involves the reaction of substituted 1-oxaspiro and 1-azaspiro compounds with nucleophiles. For instance, the reaction of substituted 3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-diones with nucleophiles such as potassium cyanide, methylmagnesium iodide, and methyl-lithium produces derivatives in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound reacts with nucleophiles, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy- involves the formation of intermediates such as p-quinone diphenylmethide, followed by nucleophilic addition.

Comparison with Similar Compounds

Similar compounds to 1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy- include:

The uniqueness of 1-Azaspiro[3

Properties

CAS No.

103831-05-6

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-methoxy-1-azaspiro[3.5]nona-5,8-diene-2,7-dione

InChI

InChI=1S/C9H9NO3/c1-13-10-8(12)6-9(10)4-2-7(11)3-5-9/h2-5H,6H2,1H3

InChI Key

YNUAMZGWMNQOKQ-UHFFFAOYSA-N

Canonical SMILES

CON1C(=O)CC12C=CC(=O)C=C2

Origin of Product

United States

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